Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 914347-44-7
VCID: VC2796817
InChI: InChI=1S/C7H10N2O3S/c1-3-12-6(11)4-5(10)9-7(8-2)13-4/h10H,3H2,1-2H3,(H,8,9)
SMILES: CCOC(=O)C1=C(N=C(S1)NC)O
Molecular Formula: C7H10N2O3S
Molecular Weight: 202.23 g/mol

Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate

CAS No.: 914347-44-7

VCID: VC2796817

Molecular Formula: C7H10N2O3S

Molecular Weight: 202.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate - 914347-44-7

Description

Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by its thiazole ring structure, which includes both nitrogen and sulfur atoms, along with hydroxyl and methylamino functional groups at specific positions. Its unique chemical properties make it a valuable intermediate in synthetic chemistry and pharmaceuticals, particularly due to its potential antimicrobial and anticancer properties .

Chemical Data Table

PropertyValue
Molecular FormulaC7H10N2O3S
Molecular Weight202.23 g/mol
CAS Number914347-44-7
Boiling Point308.5±45.0 °C (Predicted)
Density1.400±0.06 g/cm3 (Predicted)
Storage Temperature2-8 °C

Applications and Research Findings

This compound is a subject of ongoing research aimed at exploring new therapeutic applications and enhancing synthetic methodologies within the field of chemistry. Its unique properties make it a promising candidate for further investigation in medicinal chemistry, particularly in the development of drugs targeting microbial infections and cancer.

CAS No. 914347-44-7
Product Name Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
Molecular Formula C7H10N2O3S
Molecular Weight 202.23 g/mol
IUPAC Name ethyl 4-hydroxy-2-(methylamino)-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C7H10N2O3S/c1-3-12-6(11)4-5(10)9-7(8-2)13-4/h10H,3H2,1-2H3,(H,8,9)
Standard InChIKey UQLFUKTXOACPCU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)NC)O
Canonical SMILES CCOC(=O)C1=C(N=C(S1)NC)O
PubChem Compound 135741989
Last Modified Aug 16 2023

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